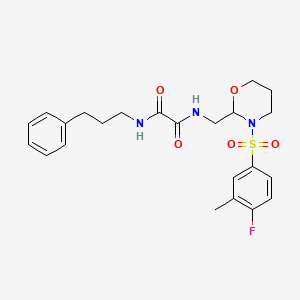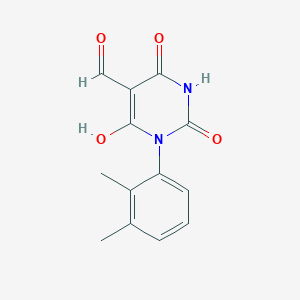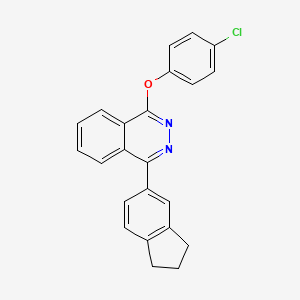
1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine, also known as CIP, is an indenyl-based compound that is used in various scientific research applications. CIP is a synthetic molecule which has been used in the laboratory since the late 1960s and is known for its unique properties as an inhibitor of cyclic nucleotide phosphodiesterase (PDE). CIP has been studied extensively for its potential use in the treatment of various diseases, including cancer and Parkinson’s disease.
Wirkmechanismus
1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine works by inhibiting the activity of cyclic nucleotide phosphodiesterase (PDE). PDE is an enzyme that catalyzes the breakdown of cyclic nucleotides such as cAMP and cGMP. When 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine binds to PDE, it prevents the enzyme from breaking down the cyclic nucleotides. This leads to an increase in the levels of cyclic nucleotides within the cell, which can then activate various cellular processes.
Biochemical and Physiological Effects
1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclic nucleotide phosphodiesterase (PDE), which can lead to an increase in the levels of cyclic nucleotides such as cAMP and cGMP. This can lead to an activation of various cellular processes, including the activation of transcription factors, the stimulation of protein synthesis, and the induction of cell death. Additionally, 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine has been found to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine in laboratory experiments is that it is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE). This makes it an ideal tool for investigating the effects of cyclic nucleotide levels on various cellular processes. Additionally, 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine is relatively easy to synthesize and can be isolated in pure form.
The main limitation of using 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine in laboratory experiments is that it is not very stable in solution. This means that it must be prepared fresh each time it is used, and it can degrade quickly if not stored properly. Additionally, 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine is not very soluble in water, so it must be dissolved in a suitable solvent.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine in scientific research. For example, it could be used to investigate the effects of cyclic nucleotide levels on various cellular processes, such as transcription, translation, and cell death. Additionally, it could be used to study the effects of cyclic nucleotides on cancer cells, as well as other diseases such as Parkinson’s disease. Furthermore, 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine could be used to develop new drugs or therapies that target cyclic nucleotide phosphodiesterase (PDE). Finally, 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine could be used to investigate the effects of cyclic nucleotides on the development and progression of various diseases.
Synthesemethoden
1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine is synthesized from the reaction of 4-chlorophenol with 2,3-dihydro-1H-inden-5-ylphthalazine. The reaction is catalyzed by a tertiary amine, such as triethylamine, and occurs in the presence of a strong acid, such as hydrochloric acid. The reaction is typically carried out in aqueous solution at room temperature, and the product is isolated by filtration.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine has been studied extensively for its potential use in the treatment of various diseases, including cancer and Parkinson’s disease. It has been found to be a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), which is an enzyme that catalyzes the breakdown of cyclic nucleotides such as cAMP and cGMP. 1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine has been shown to inhibit the activity of PDE in vitro, and thus can be used to increase the levels of cyclic nucleotides in cells.
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c24-18-10-12-19(13-11-18)27-23-21-7-2-1-6-20(21)22(25-26-23)17-9-8-15-4-3-5-16(15)14-17/h1-2,6-14H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCBRYOOHOPAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN=C(C4=CC=CC=C43)OC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenoxy)-4-(2,3-dihydro-1H-inden-5-yl)phthalazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

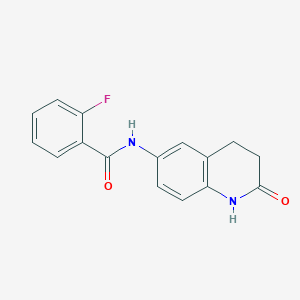
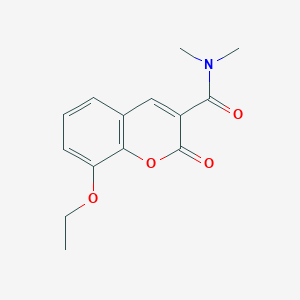
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)
![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide](/img/structure/B2677220.png)
![methyl 2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677223.png)
![7-(3-chloro-2-methylphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2677224.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2677225.png)
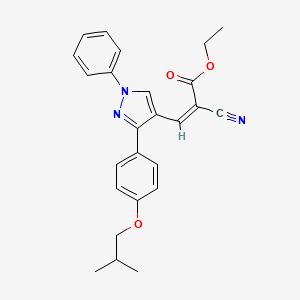
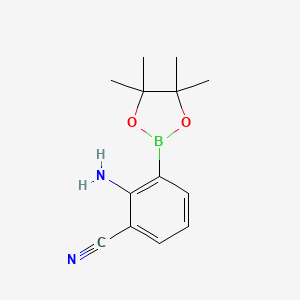
![3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2677231.png)
![5-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677232.png)
